3-(3,4-dimethoxyphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
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Overview
Description
3-(3,4-DIMETHOXYPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, followed by the introduction of the naphthyl and dimethoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could lead to a more saturated molecule.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying enzyme interactions and other biochemical processes.
Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL PYRROLIDINE: This compound has a similar aromatic structure but lacks the isoxazole ring, which may result in different chemical and biological properties.
(2S,3S)-3,5,7-TRIHYDROXY-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2,3-DIHYDRO-4H-CHROMEN-4-ONE: This compound shares the dimethoxyphenyl group but has a different overall structure, leading to distinct reactivity and applications.
Uniqueness
The uniqueness of 3-(3,4-DIMETHOXYPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE lies in its combination of aromatic and heterocyclic rings, which can confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C28H24N2O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-10-naphthalen-2-yl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C28H24N2O5/c1-33-20-10-8-16(12-21(20)34-2)25-24-18-13-19(26(24)35-29-25)23-22(18)27(31)30(28(23)32)17-9-7-14-5-3-4-6-15(14)11-17/h3-12,18-19,22-24,26H,13H2,1-2H3 |
InChI Key |
KUFVPMFFUDQHPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC7=CC=CC=C7C=C6)OC |
Origin of Product |
United States |
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